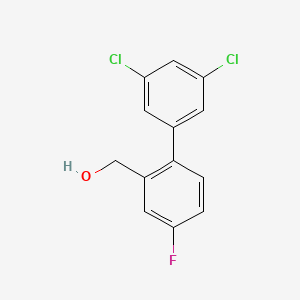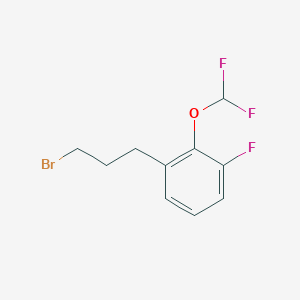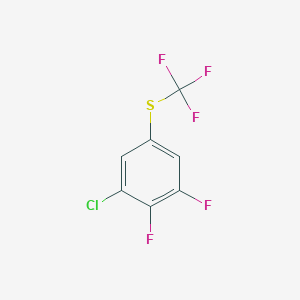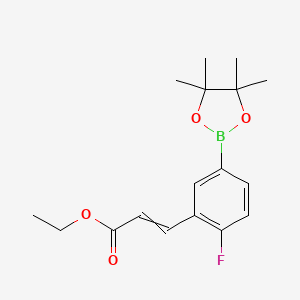
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity, making them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which can directly form C-F bonds under mild conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of fluorinated compounds typically involves large-scale chemical synthesis using specialized equipment and reagents. The choice of method depends on the desired properties of the final product and the specific application.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, fluorinated compounds are used as intermediates in the synthesis of more complex molecules. They are also valuable in studying reaction mechanisms and developing new synthetic methods .
Biology
In biology, fluorinated compounds are used as probes in molecular imaging and as tools for studying enzyme mechanisms. Their unique properties make them useful in various biochemical assays .
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their increased stability and bioavailability make them ideal candidates for drug development, particularly in the treatment of cancer and viral infections .
Industry
In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. They are also used in the development of diagnostic probes and bioinspired materials .
Wirkmechanismus
The mechanism of action of Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Fluorinated compounds can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to enhanced activity and stability . The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are critical, such as in pharmaceuticals and molecular imaging .
Eigenschaften
Molekularformel |
C12H16F2N2O2 |
|---|---|
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
benzyl N-[1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,17) |
InChI-Schlüssel |
BCHOICRROXORIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN)(CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)






![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)

![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
